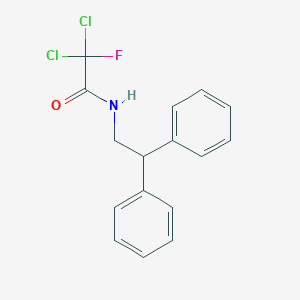![molecular formula C12H14O3 B12559034 2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- CAS No. 171230-53-8](/img/structure/B12559034.png)
2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- is an organic compound belonging to the class of furanones. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by the presence of a dihydrofuranone ring substituted with a 3-methoxyphenylmethyl group at the 4-position. The (4S)- configuration indicates the specific stereochemistry of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a γ-keto ester, in the presence of an acid catalyst. The reaction conditions typically include:
Temperature: Moderate temperatures (50-100°C)
Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid
Solvent: Organic solvents such as toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Introduction of various functional groups on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2(3H)-Furanone, dihydro-4-[(4-methoxyphenyl)methyl]-, (4S)-
- 2(3H)-Furanone, dihydro-4-[(3-hydroxyphenyl)methyl]-, (4S)-
- 2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)ethyl]-, (4S)-
Uniqueness
2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- is unique due to its specific substitution pattern and stereochemistry, which can influence its biological activity and chemical reactivity. The presence of the 3-methoxyphenylmethyl group at the 4-position and the (4S)- configuration contribute to its distinct properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
171230-53-8 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
(4S)-4-[(3-methoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C12H14O3/c1-14-11-4-2-3-9(6-11)5-10-7-12(13)15-8-10/h2-4,6,10H,5,7-8H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
WESGCSPEVZMPOR-JTQLQIEISA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)C[C@H]2CC(=O)OC2 |
Kanonische SMILES |
COC1=CC=CC(=C1)CC2CC(=O)OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)
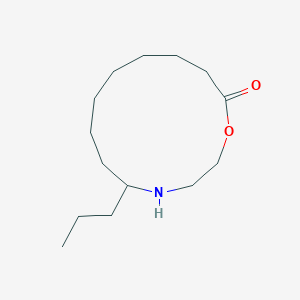

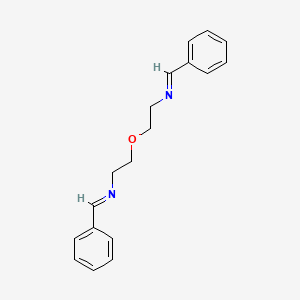
![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
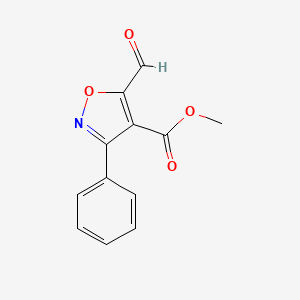
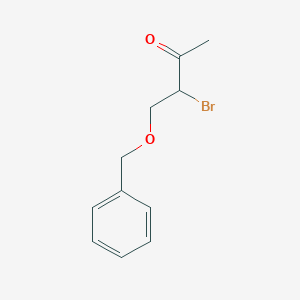
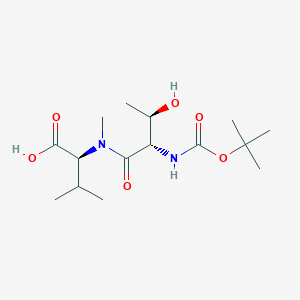

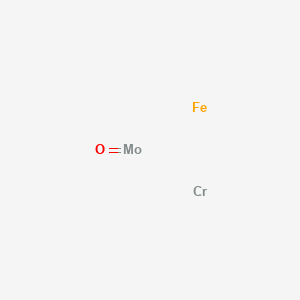

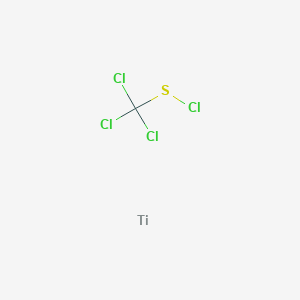
![Ethyl [benzamido(phenyl)methyl]carbamate](/img/structure/B12559017.png)
